Coniferyl alcohol Coniferyl alcohol Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- is a natural product found in Magnolia officinalis, Paecilomyces fulvus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 458-35-5
VCID: VC21329268
InChI: InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3
SMILES: COC1=C(C=CC(=C1)C=CCO)O
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Coniferyl alcohol

CAS No.: 458-35-5

Cat. No.: VC21329268

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Coniferyl alcohol - 458-35-5

CAS No. 458-35-5
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol
Standard InChI InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3
Standard InChI Key JMFRWRFFLBVWSI-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/CO)O
SMILES COC1=C(C=CC(=C1)C=CCO)O
Canonical SMILES COC1=C(C=CC(=C1)C=CCO)O
Melting Point 74 °C

Physical and Chemical Properties

Coniferyl alcohol possesses specific physical and chemical properties that influence its behavior in biological systems and industrial applications. The compound's properties have been documented through various analytical methods, though some discrepancies exist between sources regarding exact values.

Physical Properties

The following table summarizes the key physical properties of coniferyl alcohol:

PropertyValueSource
Molecular Weight180.2005 g/mol
Melting Point75-80°C or 170-171°C
Boiling Point163-165°C (at 3 mm Hg) or 332.2±0.0°C
Density1.1272 g/cm³ or 1.198±0.06 g/cm³
Refractive Index1.5080 (estimate)
Flash Point163-165°C (at 3 mm Hg)
AppearanceSolid; pale yellow to light yellow
SolubilityModerately soluble in alcohol, very slightly soluble in water

The variation in reported physical properties, particularly melting and boiling points, may be attributed to different measurement conditions, sample purity, or analytical methods employed in the studies .

Chemical Properties

Coniferyl alcohol exhibits several notable chemical characteristics:

  • pKa: Ranges from 9.99±0.35 to 10.04±0.31 (predicted values), indicating its weakly acidic nature

  • LogP: 0.920 (estimated), suggesting moderate lipophilicity

  • Light sensitivity: The compound is photosensitive and requires appropriate storage conditions

  • Reactivity: Can polymerize when exposed to weak mineral acids and certain organic acids, forming amorphous gums

  • Recommended storage temperature: -20°C to maintain stability

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Coniferyl alcohol is synthesized in plants via the phenylpropanoid biochemical pathway, which originates from the amino acid phenylalanine. The direct precursor to coniferyl alcohol is coniferyl aldehyde, which undergoes reduction by dehydrogenase enzymes to form coniferyl alcohol . This pathway is critical for the production of various plant secondary metabolites beyond lignin, including flavonoids and coumarins .

The biosynthesis process can be simplified as:

  • Phenylalanine → Cinnamic acid (via phenylalanine ammonia-lyase)

  • Various hydroxylation and methylation steps

  • Coniferyl aldehyde → Coniferyl alcohol (via cinnamyl alcohol dehydrogenase)

Distribution in Plants

Coniferyl alcohol occurs naturally in both gymnosperm and angiosperm plants, where it serves primarily as a precursor for lignin biosynthesis . While coniferyl alcohol is the predominant monolignol in gymnosperms, angiosperms produce additional monolignols including sinapyl alcohol and paracoumaryl alcohol to form more complex lignin structures .

Gum benzoin, a balsamic resin obtained from trees of the genus Styrax, contains significant amounts of coniferyl alcohol and its esters . This natural product has been used historically in perfumery and traditional medicine.

Biological Functions

Role in Lignin Formation

The primary biological function of coniferyl alcohol is as a monolignol precursor in lignin biosynthesis. Lignin, a complex cross-linked phenolic polymer, provides structural support in plant cell walls and vascular tissues. When copolymerized with related aromatic compounds (including other monolignols), coniferyl alcohol forms lignin or lignans through a process of oxidative coupling .

Precursor to Other Natural Compounds

Beyond lignin, coniferyl alcohol serves as an intermediate in the biosynthesis of several important natural compounds:

  • Eugenol, a fragrant compound found in cloves and other spices

  • Stilbenoids, a class of plant secondary metabolites with potential health benefits

  • Coumarin, a natural compound with pleasant odor used in perfumes and pharmaceuticals

Coniferin, the glucoside of coniferyl alcohol, is another significant derivative found in plant tissues .

Role in Honey Bees

Interestingly, coniferyl alcohol functions as a queen retinue pheromone (QRP) in honey bees, found specifically in their mandibular glands . This pheromone plays a role in the complex social communication system of honey bee colonies, particularly in queen-worker interactions and colony organization.

Research Findings and Applications

Cardiovascular and Anti-inflammatory Effects

Recent research has uncovered promising therapeutic potential for coniferyl alcohol in cardiovascular health. Studies indicate that coniferyl alcohol (CA) effectively reduces blood pressure, myocardial tissue damage, and inflammation after renovascular hypertension (RH) .

Through a combination of network pharmacology and experimental validation, researchers have identified the inflammatory response as a key mechanism of action. Western blot analysis confirmed that CA reduces the expression of several inflammatory markers in heart tissues and H9C2 cells:

  • Interleukin-17 (IL-17)

  • Matrix metallopeptidase 9 (MMP9)

  • Cyclooxygenase 2 (COX2)

  • Tumor necrosis factor alpha (TNF-α)

These findings suggest that coniferyl alcohol inhibits cardiac inflammation and fibrohypertrophy following renovascular hypertension, positioning it as a promising candidate for future drug development targeting hypertension-induced myocardial hypertrophy .

Antimicrobial Applications

Coniferyl alcohol has demonstrated efficacy as a fungal growth inhibitor, suggesting potential applications in agricultural, food preservation, and possibly pharmaceutical contexts . The exact mechanisms and spectrum of antimicrobial activity require further investigation to fully understand its potential in this area.

Chemical Analysis and Identification

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data for the identification and structural characterization of coniferyl alcohol. The following table presents chemical shift data for carbon atoms in coniferyl alcohol:

Atom IDChemical Shift (ppm)
C1 (OMe)55.88
C6 (G)63.71
C7 (2)108.52
C5 (5)114.57
C4 (6)120.25
C2 (B)126.22
C8 (1)129.30
C3 (A)131.24
C9 (4)145.63
C10 (3)146.75

Additional NMR data sets provide slightly different values, likely due to variations in solvent, concentration, or instrument parameters .

Purification and Analysis Methods

Coniferyl alcohol can be purified through several methods:

  • Recrystallization from ethanol

  • Vacuum distillation

  • The compound tends to polymerize in dilute acid, which should be considered during purification

Derivative preparation can aid in identification and characterization:

  • Benzoyl derivative: melting point 95-96°C (from petroleum ether)

  • Tosylate: melting point 66°C

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